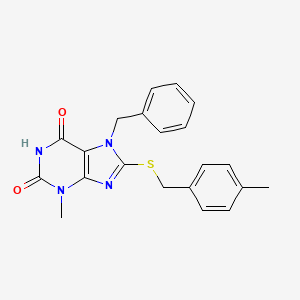

7-benzyl-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione

Description

This compound belongs to the purine-2,6-dione family, structurally derived from xanthine alkaloids like caffeine and theophylline. Its core modifications include:

- 3-position: Methyl group, a common substitution in xanthine derivatives to modulate metabolic stability.

- 8-position: (4-Methylbenzyl)thio group, a sulfur-containing aromatic substituent influencing electronic and steric properties.

The compound’s molecular formula is C₂₁H₂₂N₄O₂S (inferred from ), with the 4-methylbenzylthio group distinguishing it from analogues. Its synthesis typically involves palladium-catalyzed C–H functionalization or nucleophilic substitution reactions (e.g., ).

Properties

IUPAC Name |

7-benzyl-3-methyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2S/c1-14-8-10-16(11-9-14)13-28-21-22-18-17(19(26)23-20(27)24(18)2)25(21)12-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3,(H,23,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZRPBYRDJIHWNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC3=C(N2CC4=CC=CC=C4)C(=O)NC(=O)N3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

378210-36-7 | |

| Record name | 7-BENZYL-3-METHYL-8-((4-METHYLBENZYL)THIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

7-benzyl-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione (CAS No. 378210-36-7) is a synthetic compound belonging to the purine family. Its unique structural features, including the presence of a thioether group and various aromatic substituents, suggest potential biological activities that warrant investigation. This article explores the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H20N4O2S. The compound features a purine core with a benzyl and a methylbenzyl thioether substituent, which could influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C21H20N4O2S |

| Molecular Weight | 396.47 g/mol |

| CAS Number | 378210-36-7 |

Anticancer Properties

Recent studies have indicated that derivatives of purines, including compounds similar to this compound, exhibit significant anticancer activities. For instance, research has shown that certain purine derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanisms often involve the inhibition of key enzymes involved in nucleotide synthesis or modulation of signaling pathways associated with cell growth and survival .

Enzyme Inhibition

The compound is believed to act as an enzyme inhibitor. Studies suggest that purine derivatives can inhibit enzymes such as adenosine deaminase and xanthine oxidase, which are crucial in purine metabolism. This inhibition can lead to increased levels of adenosine, potentially enhancing anti-inflammatory responses and reducing tumor growth .

Antimicrobial Activity

There is emerging evidence that some purine derivatives possess antimicrobial properties. Compounds structurally related to this compound have shown activity against various bacterial strains and fungi. This suggests potential applications in treating infections or as adjuncts in antibiotic therapies .

Case Studies

-

Anticancer Activity Study

- Objective : To evaluate the anticancer effects of purine derivatives.

- Method : Cell viability assays were conducted on several cancer cell lines.

- Findings : Compounds similar to this compound showed IC50 values in the low micromolar range against breast cancer cells (MCF-7) and colon cancer cells (HT-29) .

-

Enzyme Inhibition Study

- Objective : To assess the inhibitory effects on xanthine oxidase.

- Method : Enzymatic assays were performed using purified xanthine oxidase.

- Findings : The compound demonstrated significant inhibition with an IC50 value of approximately 20 µM, indicating its potential as a therapeutic agent for conditions like gout or hyperuricemia .

The proposed mechanism of action for this compound involves its interaction with specific molecular targets:

- Enzyme Binding : The compound likely binds to active sites on enzymes involved in purine metabolism, leading to altered enzyme activity.

- Signal Transduction Modulation : By affecting adenosine levels, the compound may modulate signaling pathways associated with inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at the 8-Position

The 8-position is critical for modulating biological activity and physicochemical properties. Key analogues include:

Aromatic/Thioether Substituents

*Calculated based on molecular formula C₂₁H₂₂N₄O₂S.

Key Insights :

- Aromatic substituents (e.g., 4-methylbenzyl in 73f) confer higher melting points compared to alkylthio groups, likely due to π-π stacking interactions .

Heterocyclic/Electron-Withdrawing Substituents

Key Insights :

- Electron-withdrawing groups (e.g., sulfonyl in 20) may reduce nucleophilicity at the purine core, altering reactivity in biological systems .

- Pyridinyloxy substituents (3j, 3m) eliminate caffeine-like CNS effects while preserving analgesia, suggesting target selectivity influenced by 8-substituent polarity .

Variations at the 7-Position

The 7-benzyl group in the target compound contrasts with other alkyl/aryl substitutions:

*Calculated based on molecular formula C₁₆H₁₅ClN₄O₂S.

Key Insights :

- Piperazinyl derivatives () introduce basic nitrogen, which may improve solubility but alter target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.